N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide
Overview
Description
Mechanism of Action
Target of Action
The primary target of N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide is microtubules and their component protein, tubulin . Microtubules play a crucial role in cell division, and hence, are a leading target for anticancer agents .
Mode of Action
This compound, like other microtubule-targeting agents, modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing the microtubule structure . This modulation causes a mitotic blockade and induces cell apoptosis .
Biochemical Pathways
The compound’s interaction with tubulin disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis
Result of Action
The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells, exhibiting good selectivity between cancer cells and normal cells .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds bearing the benzo[d][1,3]dioxol-5-yl moiety have been synthesized and evaluated for their anticancer activity .
Cellular Effects
Similar compounds have shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Molecular Mechanism
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Preparation Methods
The synthesis of N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide typically involves the reaction of 1,3-benzodioxole with 2-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions, leading to the formation of amides or thioesters.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohols or amines.
Scientific Research Applications
N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide can be compared to other similar compounds, such as:
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds have shown significant anticancer activity and are used as templates for the development of new anticancer agents.
Benzimidazole tethered 3,4-dihydro-2H-benzo[e][1,3]oxazines: These compounds are also used in anticancer research and have shown promising results.
The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with a wide range of molecular targets, making it a versatile compound for various research applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-chloropropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6(11)10(13)12-7-2-3-8-9(4-7)15-5-14-8/h2-4,6H,5H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMODFCWNOUDOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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